molecular formula C21H23N3O2S2 B2514755 3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207051-78-2

3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2514755
CAS RN: 1207051-78-2
M. Wt: 413.55
InChI Key: KSDVRDFQMHBUAI-UHFFFAOYSA-N
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Description

The compound "3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacologically significant scaffold. This class of compounds is known for its diverse pharmacological properties and is often used in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been traditionally achieved through a multi-step process, but recent advances have allowed for more efficient one-step methods. For instance, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been developed to synthesize this class of compounds in a more environmentally friendly manner . Additionally, one-pot cascade reactions have been utilized to create thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are valuable as PARP-1 inhibitors . These methods demonstrate the evolving techniques in synthesizing complex thieno[3,2-d]pyrimidin-4(3H)-one derivatives with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified to enhance its pharmacological properties. The synthesis of various substituted pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related thiazolo derivatives has been reported, indicating the versatility of this scaffold in generating diverse molecules . The structural elucidation of these compounds is typically achieved through spectral data analysis, including UV-Visible, FT-IR, H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold can undergo various chemical reactions to introduce different substituents and functional groups. For example, the acid-catalyzed condensation of cyano-pyridines with amino-thiophenes has been used to synthesize 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones with antimicrobial activity . Cyclization reactions with thiourea and aromatic aldehydes have also been employed to produce novel pyrimidines with potential antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While the provided papers do not detail the specific physical and chemical properties of "this compound," similar compounds have been synthesized and characterized, suggesting that similar analytical techniques could be applied to this compound .

Scientific Research Applications

New Synthetic Approaches and Biological Activities

Research has demonstrated innovative synthetic approaches to thieno[3,2-d]pyrimidine derivatives, highlighting their versatility in chemical synthesis. For instance, El-Meligie et al. (2020) have developed new methods for preparing thieno[3,2-d]pyrimidine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. This work showcases the potential of these compounds in synthesizing a wide range of heterocyclic structures, which could be explored for various scientific applications, including drug discovery and development (El-Meligie et al., 2020).

Pharmacological and Optical Properties

Thienopyrimidin-4(3H)-ones are important pharmacophores, as highlighted by research into their pharmacological significance and potential applications in medicine. Shi et al. (2018) reported a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, underlining their importance in pharmacology due to the step economy and easy purification processes involved in their synthesis (Shi et al., 2018). Furthermore, Hussain et al. (2020) investigated the structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives, including thieno[3,2-d]pyrimidine analogs, revealing their potential in nonlinear optics (NLO) and optoelectronic applications (Hussain et al., 2020).

Future Directions

Future research could focus on further modifications to investigate how the chiral moiety influences the biological activity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-ethyl-7-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-3-24-20(26)19-18(16(12-27-19)15-8-6-14(2)7-9-15)22-21(24)28-13-17(25)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDVRDFQMHBUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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